H-Ala-Pro-Phe-OH

概要

説明

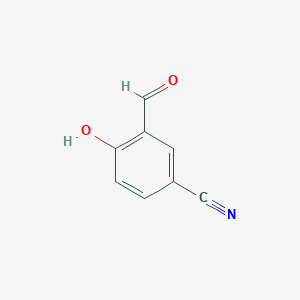

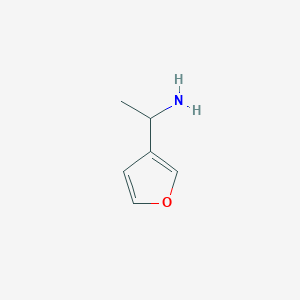

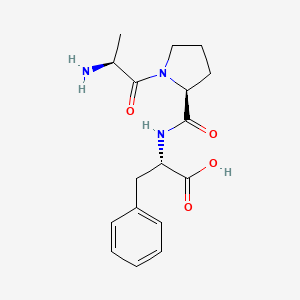

H-Ala-Pro-Phe-OH is a tripeptide composed of L-alanine, L-proline, and L-phenylalanine joined in sequence by peptide linkages .

Synthesis Analysis

The synthesis of peptides like H-Ala-Pro-Phe-OH is a fundamental part of the drug discovery process. Traditional peptide synthesis uses chain-elongation from C- to N-terminus, which produces large quantities of chemical waste derived from protecting groups and condensation reagents . An alternative N-to-C elongation strategy has been reported, utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions .

Molecular Structure Analysis

The molecular structure of peptides like H-Ala-Pro-Phe-OH can be complex. For example, a study on the Pro-Ala-Pro and Pro-Phe-Pro tripeptides characterized intramolecular hydrogen bonding using Bader’s atoms in molecule (AIM) analyses of relevant electron density topologies .

Chemical Reactions Analysis

Peptides like H-Ala-Pro-Phe-OH can undergo various chemical reactions. For instance, the Pro-Ala-Pro and Pro-Phe-Pro tripeptides have been studied for their network of hydrogen bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of H-Ala-Pro-Phe-OH can be determined using various methods. For instance, its molecular weight is 333.4 g/mol .

科学的研究の応用

Nanomedicine

Molecules based on the Phe-Phe motif, which “H-Ala-Pro-Phe-OH” is a part of, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Drug Delivery

The self-assembled nanostructures based on the Phe-Phe motif can be used for drug delivery . These nanostructures can encapsulate drugs and deliver them to specific locations in the body, improving the efficiency of the drug and reducing side effects .

Biomaterials

The self-assembled nanostructures can also be used as biomaterials . They can be used to create scaffolds for tissue engineering, wound healing materials, and other biomedical applications .

Therapeutic Paradigms

The Phe-Phe motif and its self-assembled nanostructures have also led to new therapeutic paradigms . These include the use of these nanostructures as therapeutics themselves, such as in the treatment of cancer .

Hydrogen Bonding Research

The tripeptide “H-Ala-Pro-Phe-OH” has been used in research to study intramolecular hydrogen bonding . This research can help in understanding the properties of hydrogen bonds and their role in biological systems .

Peptide and Protein Folding

The study of “H-Ala-Pro-Phe-OH” and similar tripeptides can aid in establishing hydrogen bonding rules in reductionist “bottoms-up” approaches to peptide and protein folding . This can lead to a better understanding of how proteins fold and function, which is crucial in many areas of biology and medicine .

作用機序

Target of Action

H-Ala-Pro-Phe-OH is a tripeptide composed of the amino acids alanine (Ala), proline (Pro), and phenylalanine (Phe) Peptides can interact with a variety of biological targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Mode of Action

Peptides generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, potentially altering cellular processes .

Biochemical Pathways

For instance, peptides can modulate enzyme activity, influence signal transduction pathways, or affect protein-protein interactions .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly absorbed and distributed throughout the body . They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These effects can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of H-Ala-Pro-Phe-OH can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules or ions . For instance, changes in pH or temperature can affect the peptide’s conformation and thus its ability to interact with its targets . Additionally, the presence of other molecules or ions can either facilitate or hinder these interactions .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemicals like H-Ala-Pro-Phe-OH. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

The future directions of research on peptides like H-Ala-Pro-Phe-OH could involve further exploration of their self-assembly into nanostructures and hydrogels . Additionally, the Phe-Phe motif, found in peptides like H-Ala-Pro-Phe-OH, has gained popularity as a minimalist building block for such self-assembly .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWOTQMUKYZIE-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Pro-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。